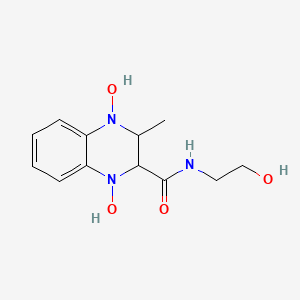
1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quinoxaline core. This compound is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions can be done using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
N-Substitution:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Halogenated quinoxaline derivatives.
科学研究应用
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups and quinoxaline core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, lacking the hydroxyl and hydroxyethyl groups.
1,4-Dihydroxyquinoxaline: Similar structure but without the hydroxyethyl and methyl groups.
N-(2-Hydroxyethyl)quinoxaline: Lacks the hydroxyl groups at positions 1 and 4.
Uniqueness
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is unique due to the combination of hydroxyl, hydroxyethyl, and methyl groups on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H17N3O4 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,8,11,16,18-19H,6-7H2,1H3,(H,13,17) |
InChI 键 |
JEDQIVOANUZTDG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N(C2=CC=CC=C2N1O)O)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


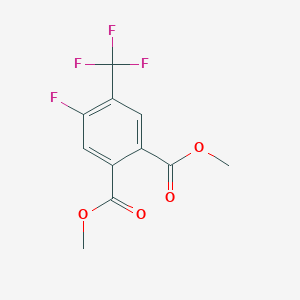

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

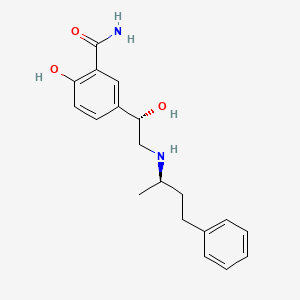
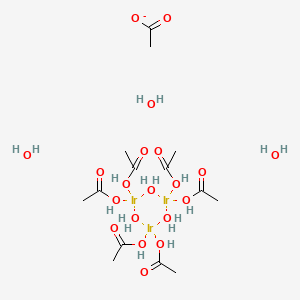

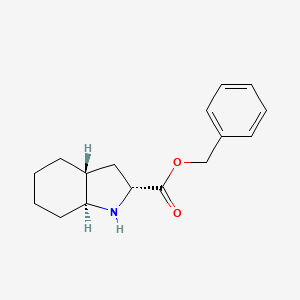
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)

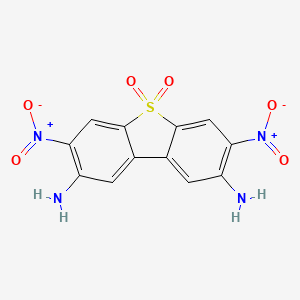
![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)
